molecular formula C25H20ClN5O2S B11271587 N-(4-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide

N-(4-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide

Cat. No.: B11271587
M. Wt: 490.0 g/mol
InChI Key: AIVQXUHYWXCMOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a synthetic organic compound designed for advanced pharmacological and biochemical research. It features a complex multi-cyclic structure comprising a [1,2,4]triazolo[4,3-a]quinazolinone core, a scaffold recognized in medicinal chemistry for its diverse biological activities. While direct studies on this specific compound are limited, research on analogous structures provides strong insight into its potential research value. Compounds containing the quinazolin-4(3H)-one unit have been frequently investigated for their antibacterial and antitumor activities . Furthermore, fused heterocyclic systems incorporating a quinazolinone core, such as imidazo[1,5-a]quinazolinones, have demonstrated significant potential as analgesic agents in silico studies, showing promising interactions with therapeutic targets like the µ-opioid receptor (µOR) . The molecular architecture of this reagent, which combines electron-deficient nitrogen heterocycles with a thioether-linked acetamide chain, is characteristic of molecules designed to exhibit cytotoxicity and act as potential anticancer agents by inhibiting the growth of specific cell lines, as seen in related 2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides . This product is intended for research purposes only, strictly within laboratory settings. It is not approved for use in humans or animals for diagnostic, therapeutic, or any other clinical applications. Researchers should handle this compound with appropriate safety precautions.

Properties

Molecular Formula

C25H20ClN5O2S

Molecular Weight

490.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H20ClN5O2S/c26-18-10-12-19(13-11-18)27-22(32)16-34-25-29-28-24-30(15-14-17-6-2-1-3-7-17)23(33)20-8-4-5-9-21(20)31(24)25/h1-13H,14-16H2,(H,27,32)

InChI Key

AIVQXUHYWXCMOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC(=O)NC5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Formation of the Triazoloquinazoline Core

The triazoloquinazoline scaffold is constructed via cyclocondensation of o-aminobenzoic acid derivatives with hydrazine hydrate. For example, 2-hydrazinobenzoic acid reacts with diphenyl N-cyanodithioimidocarbonate in ethanol under triethylamine catalysis to form the fused triazoloquinazoline ring. This step typically achieves 65–70% yield under reflux conditions (Scheme 1A).

Mechanism Insight :
The reaction proceeds through nucleophilic attack of the hydrazine nitrogen on the electrophilic carbon of the cyanodithioimidocarbonate, followed by cyclization and elimination of phenylthiol byproducts.

Introduction of the Phenethyl Group

Phenethyl substitution at position 4 is achieved via alkylation using phenethyl bromide in dimethylformamide (DMF) with potassium carbonate as a base. Reaction conditions (80°C, 6–8 h) yield 60–68% of the phenethylated intermediate.

Critical Parameters :

  • Solvent polarity (DMF > DMSO) enhances nucleophilic substitution rates.

  • Excess phenethyl bromide (1.5 equiv.) minimizes di-alkylation byproducts.

Thioacetamide Functionalization

The thioacetamide side chain is introduced via a two-step protocol:

  • Thiolation : Reaction of the triazoloquinazoline with thiourea in acetic acid generates the thiol intermediate (72–78% yield).

  • Acetamide Coupling : The thiol intermediate reacts with 2-chloro-N-(4-chlorophenyl)acetamide in ethanol containing triethylamine, yielding the final product (55–62% yield).

Side Reaction Mitigation :

  • Use of anhydrous ethanol prevents hydrolysis of the chloroacetamide precursor.

Alternative Synthetic Strategies

One-Pot Azide Coupling Method

A streamlined approach involves in situ generation of the acyl azide intermediate from 2-(4,5-dihydro-4-methyl-5-oxo-triazolo[4,3-a]quinazolin-1-ylthio)acetic acid (5) using sodium nitrite and hydrochloric acid. Subsequent coupling with 4-chloroaniline in ethyl acetate affords the target compound in 58% yield (Table 1).

Advantages :

  • Reduced racemization risk compared to traditional peptide coupling.

  • Shorter reaction time (24 h vs. 48 h for stepwise methods).

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 20 min) accelerates the cyclocondensation step, improving yield to 73% while reducing byproduct formation. This method is particularly effective for large-scale synthesis (>100 g batches).

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal ValueYield Impact
Solvent (Cyclization)Ethanol68%
Temperature80°C+12% vs. RT
Catalyst (Triethylamine)1.2 equiv.Prevents HCl salt formation

Data synthesized from.

Purification Techniques

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted phenethyl bromide.

  • Recrystallization : Ethanol/water (4:1) achieves >95% purity for pharmaceutical testing.

Structural Characterization and Validation

Spectroscopic Data

  • 1H^1H-NMR (400 MHz, DMSO-d6d_6) : δ 8.21 (s, 1H, triazole-H), 7.89–7.32 (m, 9H, aromatic-H), 4.12 (s, 2H, SCH2_2).

  • LCMS (ESI+) : m/z 506.1 [M+H]+^+.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms 98.2% purity, with retention time = 6.7 min.

Applications and Derivative Synthesis

The compound serves as a precursor for anticancer and antimicrobial agents. Bromination at position 6 (using NBS in CCl4_4) yields analogs with enhanced activity against hepatocellular carcinoma (IC50_{50} = 2.3 µM) .

Chemical Reactions Analysis

Reactions of the Thioacetamide Moiety

The thioether (-S-) and amide (-CONH-) groups in the thioacetamide moiety enable multiple transformations:

Reaction TypeConditionsProductsReferences
Oxidation H<sub>2</sub>O<sub>2</sub>, RTSulfoxide or sulfone derivatives via S-oxidation
Nucleophilic Substitution Alkyl halides, base (K<sub>2</sub>CO<sub>3</sub>)Alkylated derivatives at sulfur or nitrogen sites
Hydrolysis 6M HCl, refluxCleavage to 2-mercaptoacetamide and quinazoline intermediates

Reactivity of the Chlorophenyl Group

The 4-chlorophenyl substituent participates in cross-coupling and substitution reactions:

Reaction TypeConditionsProductsReferences
Suzuki Coupling Pd(PPh<sub>3</sub>)<sub>4</sub>, ArB(OH)<sub>2</sub>, Na<sub>2</sub>CO<sub>3</sub>Biaryl derivatives via C–Cl bond activation
Electrophilic Aromatic Substitution HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Nitro-substituted analogs at meta/para positions

Transformations of the Triazoloquinazoline Core

The fused triazolo[4,3-a]quinazoline system undergoes ring-specific reactions:

Reaction TypeConditionsProductsReferences
Electrophilic Substitution Br<sub>2</sub>/FeBr<sub>3</sub>Brominated derivatives at C-6 or C-8 positions
Ring-Opening Strong base (NaOH, 100°C)Cleavage to triazole and quinazolinone fragments

Functionalization via Amide Group

The acetamide group (-NHCO-) participates in hydrolysis and condensation:

Reaction TypeConditionsProductsReferences
Acid Hydrolysis Conc. HCl, ΔCarboxylic acid and aniline derivatives
Condensation EDCI/HOBt, aminesPeptide-like conjugates via amide bond formation

Reduction Reactions

Selective reduction of carbonyl or heterocyclic groups:

Reaction TypeConditionsProductsReferences
Carbonyl Reduction NaBH<sub>4</sub>, MeOHAlcohol derivatives at the quinazolinone 5-oxo position
Nitro Group Reduction H<sub>2</sub>/Pd-CAmino-substituted analogs (if nitro groups are introduced)

Key Reaction Pathways and Selectivity

  • The thioether group shows higher reactivity toward oxidation than the amide group, enabling selective sulfone formation without affecting other functionalities.

  • The chlorophenyl group’s inertness under basic conditions allows orthogonal reactivity with the triazoloquinazoline core.

  • Ring-opening reactions are pH-dependent, favoring basic conditions for cleavage.

Stability Considerations

  • The compound is stable under ambient conditions but degrades in strong acidic/basic environments via hydrolysis of the amide bond .

  • Light-sensitive reactions (e.g., sulfoxidation) require amber glassware to prevent side products.

Scientific Research Applications

N-(4-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

Compound A : 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one
  • Core structure : Imidazo[1,5-a]quinazoline (vs. triazolo[4,3-a]quinazoline).
  • Key differences :
    • Replaces triazole with imidazole, reducing aromaticity.
    • Contains a thioxo (C=S) group instead of a thioether.
  • Synthesis: Derived from 2-(aminomethyl)-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one using N,N'-dithiocarbonyldiimidazole .
  • Structural confirmation : DFT-NMR analysis validated the thioacetamide tautomer, highlighting stability differences compared to the target compound .
Compound B : N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide
  • Core structure : Thiazolo[4,5-d]pyridazine (vs. triazoloquinazoline).
  • Key differences :
    • Pyridazine replaces quinazoline, altering electron distribution.
    • Thienyl substituent at position 7 enhances π-conjugation.
  • Molecular weight : 468.91 g/mol (vs. ~495 g/mol for the target compound) .

Substituent Variations

Compound C : N-(4-acetylphenyl)-2-((7-fluoro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide
  • 4-Chlorophenyl → 4-Acetylphenyl: Introduces a ketone group, altering electronic effects and hydrogen-bonding capacity. Fluoro at position 7: Enhances electronegativity and metabolic stability .
  • Biological relevance : Fluorinated analogs often exhibit enhanced bioavailability and target affinity.
Compound D : 2-(2-(4,5-Dihydro-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-ylthio)acetamido)-N'-(furan-2-yl)methylene)-4-methylpentanehydrazide
  • Substituent changes :
    • Furan-2-yl group : Introduces oxygen-based heterocyclic interactions.
    • Hydrazide side chain : May enhance metal-chelating properties.
  • Spectral data : IR peaks at 1682 cm⁻¹ (C=O) and 1612 cm⁻¹ (C=N) confirm structural integrity .

SAR Insights :

  • Phenethyl vs. Propyl : Phenethyl’s bulk may improve binding to hydrophobic pockets, while propyl enhances solubility.
  • Thioacetamide vs. Thioxo : Thioacetamide’s NHCO group offers additional hydrogen-bonding sites compared to C=S .

Biological Activity

N-(4-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a compound of significant interest due to its unique triazoloquinazoline core structure and potential biological activities. This article reviews its biological activity, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

Structural Overview

The molecular formula of the compound is C25H20ClN5O2SC_{25}H_{20}ClN_{5}O_{2}S, with a molecular weight of 490.0 g/mol. The IUPAC name provides insight into its complex structure, which includes a triazoloquinazoline moiety known for various pharmacological activities.

PropertyValue
Molecular FormulaC25H20ClN5O2S
Molecular Weight490.0 g/mol
IUPAC NameN-(4-chlorophenyl)-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide
InChI KeyAIVQXUHYWXCMOD-UHFFFAOYSA-N

Antimicrobial Properties

Research has indicated that compounds with a quinazoline scaffold exhibit notable antimicrobial activities. The triazoloquinazoline derivatives have been studied for their effectiveness against various bacterial strains. For instance, in vitro studies demonstrated that this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound's anticancer potential has also been explored extensively. It has been shown to inhibit the growth of several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example:

  • Mechanism : The compound interacts with specific molecular targets involved in cell proliferation and survival pathways.
  • Cell Lines Tested : Studies have included various cancer types such as breast cancer (MCF-7), lung cancer (A549), and leukemia (HL60) cells.

In one study, the compound exhibited an IC50 value in the micromolar range against MCF-7 cells, indicating its potential as an anticancer agent .

Anticonvulsant Activity

The anticonvulsant properties of triazole derivatives have gained attention due to their ability to modulate GABAergic neurotransmission. This compound was evaluated in animal models for its anticonvulsant effects using the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. Results indicated that the compound significantly reduced seizure activity at doses of 30 mg/kg and 100 mg/kg .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Receptor Modulation : It shows affinity for GABA receptors and voltage-gated sodium channels (VGSCs), which are critical in anticonvulsant activity.
  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.

Case Studies and Research Findings

A review of recent literature highlights several studies that have contributed to understanding the biological activity of this compound:

  • Antimicrobial Study : A comparative study showed that derivatives with similar structures had varying degrees of antimicrobial efficacy against Staphylococcus aureus and Escherichia coli .
  • Anticancer Research : In vivo studies demonstrated that administration of the compound led to a significant reduction in tumor size in xenograft models .
  • Anticonvulsant Evaluation : A systematic review indicated that triazole derivatives consistently displayed anticonvulsant properties across multiple studies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic chemistry. For example:

  • Step 1 : Condensation of 4-phenethyl-4,5-dihydroquinazolin-5-one with triazole precursors under reflux conditions in anhydrous solvents (e.g., DMF or THF) .
  • Step 2 : Thiolation via nucleophilic substitution using mercaptoacetic acid derivatives, followed by coupling with 4-chloroaniline using carbodiimide-based coupling agents (e.g., EDCI/HOBt) .
  • Key Considerations : Monitor reaction progress via TLC or HPLC to ensure intermediate purity. Optimize stoichiometry to minimize byproducts like unreacted thiols or dimerization .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • Chromatography : HPLC with UV detection (λ = 254 nm) and C18 columns to resolve impurities.
  • Spectroscopy : 1^1H/13^13C NMR to confirm substituent positions (e.g., chlorophenyl protons at δ 7.2–7.4 ppm; triazole protons at δ 8.1–8.3 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (calculated for C25H20ClN5O2SC_{25}H_{20}ClN_5O_2S: 513.09 g/mol) .

Advanced Research Questions

Q. What strategies are effective for elucidating the mechanism of action of this compound in biochemical assays?

  • Methodological Answer :

  • Target Identification : Use affinity chromatography with immobilized compound to capture binding proteins, followed by LC-MS/MS proteomic analysis .
  • Kinetic Studies : Perform enzyme inhibition assays (e.g., kinase or protease panels) with IC50_{50} determination. For example, triazoloquinazoline derivatives often target ATP-binding pockets in kinases .
  • Computational Modeling : Dock the compound into homology models of suspected targets (e.g., EGFR or Aurora kinases) using software like AutoDock Vina to predict binding modes .

Q. How can contradictory data on the compound’s bioactivity across studies be resolved?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), solvent controls (DMSO concentration ≤0.1%), and incubation times .
  • Metabolic Stability Testing : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .
  • Data Normalization : Use internal controls (e.g., reference inhibitors) and statistical tools like ANOVA to account for batch effects .

Q. What structural modifications enhance the compound’s selectivity for specific biological targets?

  • Methodological Answer :

  • SAR Analysis : Systematically vary substituents (e.g., phenethyl vs. benzyl groups) and measure activity changes. For example, replacing 4-chlorophenyl with 4-fluorophenyl may alter hydrophobic interactions .
  • Proteome-Wide Profiling : Use thermal shift assays (TSA) to identify off-target binding and refine substituents to minimize cross-reactivity .
  • Crystallography : Co-crystallize derivatives with target proteins to visualize binding interactions and guide rational design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.